4-chloro-2,5-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
4-chloro-2,5-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (Compound ID: G620-0758) is a sulfonamide derivative featuring a pyridazine core substituted with a piperidine moiety and a chlorinated benzene ring. Its molecular formula is C₂₃H₂₅ClN₄O₂S, with a molecular weight of 456.99 g/mol. Key physicochemical properties include a high lipophilicity (logP = 6.18), polar surface area (PSA) of 65.275 Ų, and moderate aqueous solubility (logSw = -6.22).
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-16-15-22(17(2)14-20(16)24)31(29,30)27-19-8-6-18(7-9-19)21-10-11-23(26-25-21)28-12-4-3-5-13-28/h6-11,14-15,27H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXPARPYTZHMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the piperidine and pyridazine rings. Common reagents used in the synthesis include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired products are obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-chloro-2,5-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-methoxy-2,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0017)
This analog (Molecular Formula: C₂₅H₃₀N₄O₃S, MW = 466.6 g/mol) replaces the chlorine atom with a methoxy group and introduces a methyl-substituted piperidine. The structural modifications result in reduced lipophilicity (logP = 5.66) and increased PSA (72.906 Ų), which may influence solubility and target interactions .
Triazine-Based Sulfonamides
Compounds such as those described by Desai et al. (2016) feature a triazine core instead of pyridazine. For example, 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides exhibit antimicrobial activity, highlighting the role of heterocyclic cores in biological efficacy .
Benzimidazole Sulfonamides
Nuclear Yellow (C₂₅H₂₈Cl₃N₇O₂S), a benzimidazole-based sulfonamide with a piperazinyl group, demonstrates distinct applications as a fluorescent probe. Its structure emphasizes the versatility of sulfonamides in diverse biochemical contexts .
Physicochemical Properties
Key Observations :
- Triazine analogs generally show lower logP values, suggesting a trade-off between heterocycle choice and lipophilicity.
Research Findings and Data Gaps
- Data Tables : See Section 2.2 for comparative physicochemical data.
- Unresolved Questions :
- Specific biological targets and IC₅₀ values for G620-0758 remain uncharacterized.
- The impact of pyridazine vs. triazine cores on off-target effects needs exploration.
Biological Activity
The compound 4-chloro-2,5-dimethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 399.93 g/mol
- CAS Number : Not specified in the available data.
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains.
Sulfonamides typically exert their biological effects through the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase. However, the specific mechanisms for this compound may involve additional pathways due to its unique structural features.
Pharmacological Effects
- Antimicrobial Activity : Sulfonamides are primarily recognized for their antibacterial properties. Studies have shown that modifications in the sulfonamide structure can enhance activity against various pathogens.
- Cardiovascular Effects : Research indicates that some sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, a related study demonstrated that certain benzenesulfonamides decreased perfusion pressure in isolated rat heart models, suggesting a potential for cardiovascular modulation .
- Anticancer Potential : Some sulfonamide derivatives have been explored for their anticancer properties. The presence of piperidine and pyridazine moieties may enhance interactions with cancer-related targets.
Study 1: Cardiovascular Impact
A study evaluated the effects of various benzenesulfonamides on coronary resistance and perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly reduced perfusion pressure over time compared to controls, suggesting a possible mechanism involving calcium channel inhibition .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Sulfonamide A | 0.001 | Decreased |
| Sulfonamide B | 0.001 | Decreased |
| Sulfonamide C | 0.001 | No significant effect |
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications to the benzene ring significantly influenced the antibacterial potency of the compounds tested.
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| 4-chloro-sulfonamide | Moderate | Low |
| Modified A | High | Moderate |
| Modified B | Low | High |
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical models indicate variability in permeability across different cell lines, which could influence its bioavailability and therapeutic efficacy .
Toxicological Profile
Understanding the toxicological aspects is crucial for evaluating safety. Preliminary assessments suggest that while sulfonamides are generally well-tolerated, specific side effects associated with structural modifications need further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
